1-Propyl-1H-imidazole-4-carbaldehyde
Overview
Description
1-Propyl-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of imidazoles, including 1-Propyl-1H-imidazole-4-carbaldehyde, has been a topic of significant research . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The molecular structure of 1-Propyl-1H-imidazole-4-carbaldehyde consists of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . The InChI code for this compound is 1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 .Chemical Reactions Analysis
In organic synthesis, 1H-Imidazole-4-carbaldehyde serves as a key building block for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates . Its reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
1-Propyl-1H-imidazole-4-carbaldehyde is a white to light yellow powder . It is highly soluble in water and other polar solvents .Scientific Research Applications
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Pharmaceuticals and Agrochemicals
- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
- They are key components to functional molecules that are used in a variety of everyday applications .
- Traditional applications include pharmaceuticals and agrochemicals .
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Dyes for Solar Cells and Other Optical Applications
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Functional Materials
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Catalysis
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Preparation of Functionalized Polymers, Ligands for Coordination Chemistry, and as a Component in Metal-Organic Frameworks
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Synthesis of New Donor-Π-Acceptor (D-Π-A) Type Dye
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Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)
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Fabrication of Colorimetric Chemosensor
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Synthesis of Functional Imidazole
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Nickel-Catalysed Addition to Nitrile
- Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization afforded the desired 2,4-disubstituted NH-imidazoles in poor to excellent yield depending on the coupling partners .
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Synthesis of 1,4-Disubstitued Imidazoles
- Geng et al. found that ketones and 2-aminobenzylalcohols could be reacted together in the presence of iodine, ferric chloride and toluenesulphonylmethyl isocyanide to afford 1,4-disubstitued imidazoles . Interestingly, this is one of the few recent examples in which the product imidazole is regioselectively substituted at only the N-1 and C-4 positions .
Safety And Hazards
Prolonged or repeated exposure to 1H-Imidazole-4-carbaldehyde can lead to sensitization, causing allergic reactions in some individuals . Furthermore, long-term exposure to this compound has been linked to an increased risk of cancer . To ensure safety when working with 1H-Imidazole-4-carbaldehyde, strict safety measures should be followed .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-propylimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-4-7(5-10)8-6-9/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWJUYLXFWFDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(N=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438457 | |
Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-imidazole-4-carbaldehyde | |
CAS RN |
199192-04-6 | |
Record name | 1-Propyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70438457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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